An In-depth Technical Guide to Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate and Its Analogs
An In-depth Technical Guide to Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents.[1][2] This guide provides a detailed technical overview of a specific subclass: Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate and its analogs. We will delve into their nomenclature, synthesis, and characterization, offering insights for researchers engaged in drug discovery and development.
Nomenclature and Identification
Correctly identifying and naming complex organic molecules is fundamental for scientific communication and database registration. The IUPAC (International Union of Pure and Applied Chemistry) naming system provides a systematic method for this purpose.
The core structure, Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate, is named by identifying the parent piperidine ring and its substituents. The "1-benzoyl" indicates a benzoyl group attached to the nitrogen at position 1 of the piperidine ring. The "4-methyl" and "4-carboxylate" denote a methyl and an ethyl carboxylate group, respectively, both attached to the carbon at position 4.
Below is a table of the parent compound and some of its key analogs, along with their IUPAC names and CAS (Chemical Abstracts Service) numbers for unambiguous identification.
| Compound Name | IUPAC Name | CAS Number |
| Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate | Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate | Not readily available |
| Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | 59084-08-1[3] |
| Ethyl 1-benzylpiperidine-4-carboxylate | Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8[4] |
| Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Not readily available; chloride salt is 44356746-33-8[5] |
| Ethyl piperidine-4-carboxylate | Ethyl piperidine-4-carboxylate | 1126-09-6[6] |
| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 142851-03-4 |
Note: A specific CAS number for the exact title compound was not found in the initial search. The analogs provide context for the nomenclature and structural variations.
Synthesis and Mechanistic Insights
The synthesis of 4-substituted piperidine derivatives is a well-established area of organic chemistry.[7] A common and effective method for preparing Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate involves a multi-step process starting from readily available precursors.
Experimental Protocol: Synthesis of Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate
Step 1: Synthesis of Ethyl 1-benzoyl-4-oxopiperidine-4-carboxylate
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Reaction Setup: To a solution of ethyl 4-oxopiperidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine.
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Acylation: Cool the reaction mixture in an ice bath and slowly add benzoyl chloride. The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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Workup: After the reaction is complete (monitored by TLC), wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Step 2: a-Methylation of the Ketone
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Enolate Formation: Dissolve the product from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the a-carbon, forming a lithium enolate. The low temperature is crucial to prevent side reactions.
-
Methylation: Add methyl iodide to the enolate solution. The enolate acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to form the desired a-methylated product.
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Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.
Step 3: Reduction of the Ketone
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Reduction: Dissolve the methylated product in a protic solvent like methanol and cool in an ice bath. Add a reducing agent such as sodium borohydride in portions. The hydride will reduce the ketone to a hydroxyl group.
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Workup: After the reaction is complete, quench with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent, wash, dry, and concentrate.
Step 4: Dehydration to the Alkene (if necessary) and Subsequent Reduction
This step is an alternative if the reduction in Step 3 is not clean or if a different synthetic strategy is employed.
-
Dehydration: Treat the alcohol from Step 3 with a dehydrating agent like phosphorus oxychloride in pyridine to form the corresponding alkene.
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Hydrogenation: Subject the alkene to catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) to reduce the double bond and yield the final product, Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate.
Causality in Experimental Choices:
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Choice of Base: Triethylamine in the acylation step is a mild, non-nucleophilic base that effectively scavenges the generated HCl without promoting side reactions. LDA in the methylation step is a strong, hindered base that rapidly and quantitatively forms the kinetic enolate at low temperatures, minimizing self-condensation.
-
Solvent Selection: Aprotic solvents like dichloromethane and THF are used to prevent reactions with the reagents.
-
Temperature Control: Low temperatures (-78 °C) are essential during enolate formation and alkylation to ensure regioselectivity and prevent degradation.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate.
Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized compounds is a critical step. A combination of spectroscopic techniques is employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number of different types of protons and their chemical environments. Expected signals would include aromatic protons from the benzoyl group, diastereotopic protons of the piperidine ring, a singlet for the methyl group, and signals for the ethyl ester group.[8][9]
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¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include the carbonyl carbons of the benzoyl and ester groups, aromatic carbons, and aliphatic carbons of the piperidine ring and the methyl and ethyl groups.[9]
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. Strong absorption bands are expected for the carbonyl groups (C=O) of the amide (benzoyl) and the ester.[8][10]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak should correspond to the calculated molecular weight of the target compound.
Self-Validating Protocol:
A synthesized compound is considered validated when the data from these independent analytical techniques are consistent with the proposed structure. For example, the molecular weight from MS should match the molecular formula determined by NMR, and the functional groups identified by IR should be consistent with the structure deduced from NMR.
Applications and Future Directions
The N-benzyl piperidine motif is frequently used in drug discovery to fine-tune the efficacy and physicochemical properties of drug candidates.[11] The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, making it a valuable scaffold in drug design.[1][2][12]
Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing potential as antidementia agents.[13] The structural flexibility and three-dimensional nature of the piperidine ring allow for the optimization of stereochemical aspects of potency and toxicity.[11]
Future research could focus on synthesizing a library of analogs of Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate with substitutions on the benzoyl ring and variations of the ester group. These analogs could then be screened for a wide range of biological activities, leveraging the privileged nature of the benzoylpiperidine scaffold.
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Available at: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed. Available at: [Link]
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General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. - ResearchGate. Available at: [Link]
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Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem. Available at: [Link]
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Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. Available at: [Link]
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Ethyl 1 Benzyl Piperidine 4 Carboxylate at best price in Navi Mumbai - IndiaMART. Available at: [Link]
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Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2- | CID 44356746 - PubChem. Available at: [Link]
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Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives - ResearchGate. Available at: [Link]
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Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. Available at: [Link]
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Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. Available at: [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]
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